molecular formula C10H14FNO3S B6264400 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1482952-22-6

2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B6264400
CAS No.: 1482952-22-6
M. Wt: 247.3
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Description

2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxymethyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Nitration and Reduction: Nitration of a fluorobenzene derivative followed by reduction to introduce the hydroxymethyl group.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Alkylation: Alkylation to attach the propan-2-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the fluorine atom can yield various substituted benzene derivatives.

Scientific Research Applications

2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-(hydroxymethyl)benzene-1-sulfonamide: Lacks the propan-2-yl group.

    5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the fluorine atom.

    2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the hydroxymethyl group.

Uniqueness

2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

1482952-22-6

Molecular Formula

C10H14FNO3S

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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